Quinazoline, 2-(1-piperidinyl)-

Description

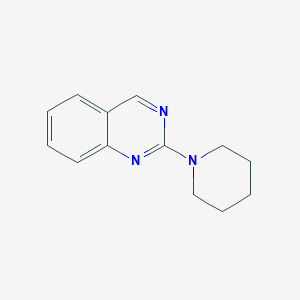

Quinazoline, 2-(1-piperidinyl)- is a heterocyclic compound featuring a quinazoline core (a fused benzene and pyrimidine ring) substituted at the 2-position with a piperidinyl group. Piperidine, a six-membered saturated ring containing one nitrogen atom, confers unique physicochemical properties, such as moderate basicity and lipophilicity, which influence pharmacokinetics and receptor interactions. This compound is of interest in medicinal chemistry due to quinazoline's established role in kinase inhibition and anticancer activity .

Properties

CAS No. |

67092-26-6 |

|---|---|

Molecular Formula |

C13H15N3 |

Molecular Weight |

213.28 g/mol |

IUPAC Name |

2-piperidin-1-ylquinazoline |

InChI |

InChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-14-10-11-6-2-3-7-12(11)15-13/h2-3,6-7,10H,1,4-5,8-9H2 |

InChI Key |

GYMTUXHRQWJXMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on 2-Chloroquinazoline Derivatives

One of the classical and well-documented methods involves the nucleophilic substitution of 2-chloroquinazoline derivatives with piperidine or substituted piperidines. According to a patent (US5985885A), the preparation of quinazoline-4-amino-2-(piperidine-1-yl-4-substituted) derivatives is achieved by reacting piperidine derivatives with 2-chloro-4-amino-6,7-dimethoxyquinazoline in a high boiling point solvent such as isoamyl alcohol. The reaction typically occurs at 70–150°C for 1 to 48 hours, optionally in the presence of an inert tertiary base acting as a proton acceptor. The product isolation is done by filtration, often as hydrochloride salts. Reaction agitation at 35–40°C for 8 hours was also reported for specific steps. This method produces compounds with potent biological activity, indicating efficient substitution at the 2-position by the piperidinyl group.

Copper-Mediated One-Pot Condensation Using Ammonia

A recent and efficient synthetic approach involves copper-mediated oxidative coupling reactions using aqueous ammonia as a nitrogen source. This method enables the formation of quinazoline derivatives with piperidine or piperazine linkers at the 2-position through a one-pot condensation reaction. The reaction couples aldehydes with 2-bromobenzoic acid in the presence of copper catalysts (notably CuI) and solvents like dimethyl sulfoxide (DMSO) under oxygen atmosphere. The process forms multiple C–N bonds in good to excellent yields.

Optimization studies (Table 1) show that CuI in DMSO under oxygen at 80°C for 24 hours gives the best yields. Other copper catalysts such as Cu2O, CuCl, and CuBr showed moderate to low yields, and solvents like N-methylpyrrolidone (NMP), acetonitrile, toluene, and DMF affected the yield variably. This method is notable for its mild conditions, cost-effectiveness, and environmental friendliness. It also allows the synthesis of a library of piperidine-linked quinazoline derivatives with promising biological activities, including anti-mycobacterial effects.

| Entry | Catalyst | Solvent | O2 Presence | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cu2O | NMP | No | 80 | 24 | 0 |

| 2 | Cu2O | NMP | Yes | 80 | 24 | Low |

| 3 | Cu2O | NMP | Yes | 100 | 24 | Moderate |

| 4 | CuI | DMSO | Yes | 80 | 24 | High |

| 5 | CuCl | DMSO | Yes | 80 | 24 | Moderate |

| 6 | CuBr | DMSO | Yes | 80 | 24 | Moderate |

| 7 | Cu(OAc)2 | DMSO | Yes | 80 | 24 | Low |

Table 1: Optimization of copper-catalyzed synthesis of piperidine-linked quinazolines.

Metal-Catalyzed Cyclocondensation and Cross-Coupling Methods

Recent advances include copper-catalyzed cyclocondensation reactions of β-ketoesters with o-aminobenzamides to form quinazolinones, which can be further derivatized with piperidine groups at the 2-position. These methods avoid the use of metals or oxidants in some cases and provide high selectivity and yields.

Additionally, copper-catalyzed cross-coupling between 2-isocyanatophenone and amines (including piperidine) in anisole solvent under mild conditions enables the formation of quinazolinones with piperidinyl substitution. This approach is environmentally benign and operationally simple.

Comparative Analysis of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution on 2-chloroquinazoline | 2-chloro-4-amino-6,7-dimethoxyquinazoline + piperidine | Isoamyl alcohol, 70–150°C, base | Moderate-High | Straightforward, well-established | Requires high temperature, long time |

| Copper-mediated one-pot condensation | Aldehydes + 2-bromobenzoic acid + NH3 | CuI catalyst, DMSO, O2, 80°C | Good-Excellent | Mild, green, one-pot, high yield | Requires oxygen atmosphere |

| Classical cyclization (Niementowski, etc.) | Anthranilic acid derivatives + formamide or amines | Heating 125–130°C | Moderate | Simple reagents | Multi-step, less selective |

| Metal-catalyzed cyclocondensation | β-ketoesters + o-aminobenzamides | Cu(II) acetate or metal-free | High | Mild conditions, selective | Limited substrate scope |

Research Outcomes and Observations

The copper-mediated one-pot synthesis method demonstrated the formation of four new C–N bonds in a single operation, facilitating rapid assembly of piperidine-linked quinazoline derivatives with yields up to 85–90%.

The nucleophilic substitution method on 2-chloroquinazoline derivatives yielded potent compounds with biological activity comparable or superior to known drugs, indicating efficient incorporation of the piperidinyl group.

Classical methods provide foundational routes but often require further functionalization steps to introduce the piperidinyl substituent, limiting their efficiency for large-scale or diverse derivative synthesis.

Metal-catalyzed cyclocondensation and cross-coupling strategies offer environmentally friendly and selective alternatives, with potential for structural diversity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2-(1-piperidinyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, acids, and bases. For example, transition-metal-catalyzed reactions are frequently employed to facilitate the synthesis and modification of quinazoline derivatives .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinazoline-2(1H)-one derivatives, while substitution reactions can introduce various functional groups at different positions on the quinazoline ring .

Scientific Research Applications

Anti-hypertensive Activity

Certain quinazoline derivatives, specifically 2-piperidine(4-substituted) derivatives of 4-amino-6,7-dimethoxy-quinazoline, have demonstrated anti-hypertensive activity . These compounds act as antagonists to noradrenergic receptors (alpha 1A and alpha 1B receptor subtypes) and serotonergic receptors .

Anti-cancer Activity

Quinazoline and quinazolinone scaffolds have demonstrated anticancer properties, making them interesting for the development of new drugs . Studies have explored quinazoline derivatives as apoptosis inducers, with some compounds showing effectiveness in inducing apoptosis in the HCT-116 cell line . Additionally, research has focused on synthesizing quinazoline derivatives with various substituents at positions 2 and 4 of the quinazoline core and evaluating their anticancer activities .

Other Activities

Quinazoline and quinazolinone derivatives have exhibited a wide range of pharmacological activities, including:

- Antimicrobial

- Antimalarial

- Anticonvulsant

- Antihyperlipidaemia

- Anti-inflammatory

- Anti-diabetic

- Anti-tumor

- Anti-cholinesterase

Case Studies

- One study found that a quinazoline derivative significantly inhibited the growth of different cell lines, including Ehrlich Ascites Carcinoma and Sarcoma-180, and induced cell cycle arrest at the G2/M phase .

- Another study identified a quinazoline derivative, PVHD121, with promising antiproliferative activity against various tumor-derived cell lines, including lung, colon, breast, prostate, and cervical cancer cells .

Structural Modifications and Activity

Mechanism of Action

The mechanism of action of quinazoline, 2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Quinazoline Derivatives

The 2-position of quinazoline is a critical site for modulating bioactivity. Key analogs include:

Piperazinyl-Substituted Quinazolines

- Example: 4-Chloro-2-[4-(4-methyl-1-piperazinyl)phenyl]quinazoline (CAS 831226-55-2) Structural Difference: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen).

Morpholino-Substituted Quinazolines

- Example: 2-Morpholino-4-(quinoline)pyridopyrimidinone Structural Difference: Morpholine (oxygen atom in the ring) replaces piperidine. Impact: Reduced basicity compared to piperidinyl, altering binding kinetics in kinase targets like EGFR .

Aryl/Alkyl-Substituted Quinazolines

Physicochemical and Pharmacological Comparison

Notes:

Supplier Landscape

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-piperidinyl)quinazoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common synthetic approaches involve nucleophilic substitution at the quinazoline C2 position using piperidine under reflux in aprotic solvents (e.g., DMF or THF) . Optimization of reaction time, temperature, and stoichiometry (e.g., 1:1.2 molar ratio of quinazoline precursor to piperidine) is critical to minimize side products like N-alkylated byproducts. Purity can be enhanced via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 2-(1-piperidinyl)quinazoline derivatives?

- Methodological Answer : Structural confirmation requires a combination of:

- IR spectroscopy : To detect NH stretches (3200–3400 cm⁻¹) and C=N/C-O vibrations (1600–1700 cm⁻¹) .

- NMR (¹H/¹³C) : Key signals include piperidine protons (δ 1.4–2.8 ppm) and quinazoline aromatic protons (δ 7.5–8.5 ppm) .

- Mass spectrometry (GC-MS/LC-MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight and substituent placement .

Q. How can researchers evaluate the solubility and stability of 2-(1-piperidinyl)quinazoline in different solvents for in vitro assays?

- Methodological Answer : Perform solubility screens using solvents like DMSO (for stock solutions), PBS (pH 7.4), and ethanol. Stability is assessed via HPLC-UV at intervals (0, 6, 24, 48 hrs) under varying conditions (e.g., light, temperature). For DMSO stocks, avoid freeze-thaw cycles to prevent precipitation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for 2-(1-piperidinyl)quinazoline analogs (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., MTT for cytotoxicity) and control cell lines. Analyze confounding factors:

- Purity : Confirm via HPLC (>95% purity) to exclude interference from synthetic byproducts.

- Assay conditions : Optimize incubation time (e.g., 48 vs. 72 hrs) and serum concentration in media .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Q. How can computational methods guide the design of 2-(1-piperidinyl)quinazoline derivatives with improved target binding affinity?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinase domains). Focus on piperidine’s conformational flexibility and quinazoline’s π-π stacking potential.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

Q. What crystallographic techniques are suitable for determining the 3D structure of 2-(1-piperidinyl)quinazoline complexes?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is ideal. Key steps:

- Crystallization : Vapor diffusion with dichloromethane/methanol.

- Data collection : Resolve piperidine ring puckering and quinazoline planarity via high-resolution (<1.0 Å) datasets.

- Validation : Check R-factors (<0.05) and electron density maps for positional accuracy .

Q. How do researchers address low yields in spiro-quinazoline derivatives incorporating 2-(1-piperidinyl) groups?

- Methodological Answer : Optimize cyclization conditions:

- Catalysts : Use p-toluenesulfonic acid (PTSA) in toluene under Dean-Stark conditions to remove water.

- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve yields by 20–30% .

Methodological Pitfalls to Avoid

- Synthetic Pitfalls : Avoid prolonged reaction times with piperidine, which can lead to over-alkylation. Monitor via TLC every 2 hrs .

- Analytical Pitfalls : Overreliance on a single spectroscopic method (e.g., NMR without MS confirmation) may misassign regioisomers .

- Biological Assays : Ensure cell lines are mycoplasma-free, as contamination can skew IC₅₀ results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.